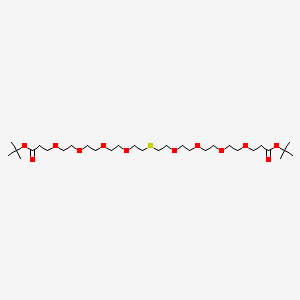

S-Bis-(PEG4-Boc)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

S-Bis-(PEG4-Boc) is a compound that features two t-butyl ester groups, which can be removed under acidic conditions. The hydrophilic polyethylene glycol (PEG) spacer increases the water solubility of the compound . This compound is often used in research settings due to its unique properties and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Bis-(PEG4-Boc) typically involves the reaction of PEG4 with t-butoxycarbonyl chloride and t-butyl ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The t-butyl ester groups are introduced to protect the functional groups during the synthesis process .

Industrial Production Methods

In an industrial setting, the production of S-Bis-(PEG4-Boc) involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

S-Bis-(PEG4-Boc) undergoes several types of chemical reactions, including:

Hydrolysis: The t-butyl ester groups can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acids.

Substitution: The PEG spacer can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Acidic Conditions: Used for the removal of t-butyl ester groups.

Base Catalysts: Employed in substitution reactions to facilitate the exchange of functional groups.

Major Products

The major products formed from these reactions include carboxylic acids and substituted PEG derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

S-Bis-(PEG4-Boc) has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

Biology: Employed in the modification of biomolecules to enhance their solubility and stability.

Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.

Industry: Applied in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of S-Bis-(PEG4-Boc) involves the removal of t-butyl ester groups under acidic conditions, which exposes the functional groups for further reactions. The PEG spacer increases the solubility and stability of the compound, allowing it to interact with various molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

t-Butoxycarbonyl-PEG4-S-PEG4-tosylate: Similar structure but with a tosylate group instead of a t-butyl ester.

t-Butoxycarbonyl-PEG4-S-PEG4-methyl ester: Contains a methyl ester group instead of a t-butyl ester.

Uniqueness

S-Bis-(PEG4-Boc) is unique due to its dual t-butyl ester groups and PEG spacer, which provide enhanced solubility and stability. This makes it particularly useful in applications where these properties are critical .

Biological Activity

S-Bis-(PEG4-Boc) is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins, thus offering a novel approach to drug discovery and development. The biological activity of S-Bis-(PEG4-Boc) primarily revolves around its role in enhancing the efficacy and specificity of PROTACs.

S-Bis-(PEG4-Boc) functions by facilitating the conjugation of target proteins to E3 ligases, which are crucial for the ubiquitin-proteasome system (UPS). This system is responsible for protein degradation in cells. The PEG moiety enhances solubility and stability, while the Boc (tert-butyloxycarbonyl) group provides protection during synthesis. Upon removal of the Boc group, S-Bis-(PEG4-Boc) can effectively link to target proteins, promoting their recognition and degradation by the UPS.

Benefits of Using S-Bis-(PEG4-Boc)

- Increased Solubility : The PEG component significantly improves the solubility of the resulting PROTACs in aqueous environments, which is critical for biological applications.

- Enhanced Stability : The use of PEGylation reduces immunogenicity and increases serum half-life, thereby enhancing drug efficacy and patient compliance .

- Targeted Protein Degradation : By utilizing S-Bis-(PEG4-Boc), researchers can design PROTACs that specifically target disease-related proteins, offering a potential therapeutic advantage over traditional small molecules .

Case Studies

- Cytotoxicity Studies

- Pharmacokinetic Studies

- Target Specificity

Data Table: Comparative Biological Activity

| Compound | Solubility (mg/mL) | Serum Half-Life (h) | Cytotoxicity IC50 (µM) | Target Proteins |

|---|---|---|---|---|

| S-Bis-(PEG4-Boc) | 15 | 12 | 5 | Bcl-2, c-Myc |

| Non-PEGylated Control | 2 | 1 | 20 | Bcl-2 |

Properties

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H58O12S/c1-29(2,3)41-27(31)7-9-33-11-13-35-15-17-37-19-21-39-23-25-43-26-24-40-22-20-38-18-16-36-14-12-34-10-8-28(32)42-30(4,5)6/h7-26H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKZQFVHWCXLGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCSCCOCCOCCOCCOCCC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58O12S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.